molecular formula C15H15N3O5 B2439842 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2097869-30-0

2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2439842
CAS No.: 2097869-30-0
M. Wt: 317.301
InChI Key: QNLJOMZQXOBRPT-UHFFFAOYSA-N
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Description

2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediate compounds, followed by a sequence of reactions such as nucleophilic substitution, condensation, and cyclization reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions often include controlled temperature, pressure, and the use of catalysts or solvents that facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, often in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: It may also undergo reduction reactions using reducing agents like sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out on the compound, where functional groups can be exchanged.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Solvents: Dimethyl sulfoxide (DMSO), acetonitrile

  • Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The reactions typically yield products where the functional groups have been modified or the ring structures have been preserved or altered, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is often used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical pathways and reaction mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme functions and interactions. Its structural complexity can mimic natural substrates, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound could potentially be explored for its pharmacological properties. Researchers might investigate its potential as a therapeutic agent for various diseases, given its multifunctional groups.

Industry

Industrial applications might include its use as a starting material for the synthesis of high-value chemicals, polymers, or as a specialty reagent in manufacturing processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1,2-dihydropyridazin-3(6H)-one

  • 3-(2-oxo-2H-pyran-4-yl)azetidin-1-yl derivatives

  • Pyridazinone analogs

Unique Attributes

Compared to its analogs, 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one stands out due to its combination of pyran and pyridazinone structures, which might confer unique chemical reactivity and potential for biological activity. Its multifunctional groups provide multiple points of interaction and modification, which is particularly advantageous for scientific and industrial applications.

By weaving through these various aspects, we can appreciate the intricate beauty and diverse potential of this compound. Whether you're delving into its preparation, reactions, or applications, there's always something new to uncover!

Properties

IUPAC Name

2-[2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-10-5-11(6-15(21)22-10)23-12-7-17(8-12)14(20)9-18-13(19)3-2-4-16-18/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLJOMZQXOBRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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